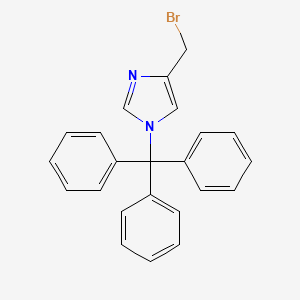

4-(bromomethyl)-1-trityl-1H-imidazole

CAS No.: 562074-49-1

Cat. No.: VC3961467

Molecular Formula: C23H19BrN2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 562074-49-1 |

|---|---|

| Molecular Formula | C23H19BrN2 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-tritylimidazole |

| Standard InChI | InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2 |

| Standard InChI Key | VVCLKPGOGFZAHN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Bromomethyl)-1-trityl-1H-imidazole features an imidazole ring substituted at the 1-position with a trityl group and at the 4-position with a bromomethyl moiety. The trityl group, composed of three phenyl rings attached to a central carbon, imposes significant steric bulk, which influences the compound’s reactivity and solubility . The bromomethyl group () serves as a versatile electrophilic site for nucleophilic substitution reactions.

Key structural parameters include:

The imidazole ring’s aromaticity and the electron-withdrawing bromine atom create a polarized environment, facilitating interactions in catalytic and supramolecular systems.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via alkylation of 1-tritylimidazole with bromomethylating agents. A representative procedure from Abecassis et al. (2009) involves:

-

Protection: Imidazole is first protected with a trityl group using triphenylmethyl chloride under basic conditions .

-

Bromination: The protected imidazole undergoes bromomethylation at the 4-position using bromomethyl bromide or analogous reagents .

Alternative methods from the Royal Society of Chemistry (RSC) literature describe the use of 4-(bromomethyl)benzene derivatives in analogous alkylation reactions. For example, 4-(bromomethyl)nitrobenzene reacts with 1-substituted imidazoles to yield nitro-functionalized imidazolium salts, a strategy adaptable to 4-(bromomethyl)-1-trityl-1H-imidazole synthesis .

Table 1: Synthetic Conditions and Yields

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bromomethyl bromide | THF/MeOH | 60°C | ~86% | |

| 4-(Bromomethyl)nitrobenzene | Acetone | RT | 68% |

Physicochemical Properties

Stability and Solubility

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) due to its hydrophobic trityl group. It is soluble in dichloromethane, chloroform, and tetrahydrofuran (THF) . Stability studies indicate decomposition above 200°C, though exact melting and boiling points remain undocumented .

Spectroscopic Data

-

H NMR (d6-DMSO): Resonances at δ 7.60 (imidazole-H), 7.14 (trityl-H), and 3.92 ppm () .

-

FT-IR: Peaks at 3064 cm (C-H aromatic), 2926 cm (C-H aliphatic), and 670 cm (C-Br) .

Applications in Organic Synthesis

Precursor to Imidazolium Salts

The bromomethyl group undergoes quaternization with amines or heterocycles to form imidazolium salts, which are pivotal in ionic liquids and electrocatalysts. For instance, reaction with 4-cyanobenzyl bromide yields 1-(n-octyl)-3-(4-cyanobenzyl)imidazolium bromide, a catalyst for CO reduction .

Protective Group Strategy

The trityl group acts as a temporary protective moiety for the imidazole nitrogen, enabling selective functionalization at the 4-position. Subsequent deprotection under acidic conditions regenerates the free imidazole .

Comparative Analysis with Analogues

Steric Effects vs. Alkyl-Substituted Imidazoles

Compared to 1-(n-octyl)imidazole derivatives, the trityl group in 4-(bromomethyl)-1-trityl-1H-imidazole reduces nucleophilic substitution rates due to steric hindrance. For example, reactions with benzyl bromide proceed at 60°C for trityl derivatives vs. room temperature for n-octyl analogues .

Table 2: Reactivity Comparison

| Compound | Reaction Temp | Yield |

|---|---|---|

| 4-(Bromomethyl)-1-trityl-1H-imidazole | 60°C | 86% |

| 1-(n-Octyl)imidazole | 25°C | 95% |

Future Directions

Research opportunities include:

-

Catalysis: Developing trityl-protected imidazolium salts for asymmetric catalysis.

-

Drug Delivery: Exploiting the lipophilic trityl group for prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume